6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline

Physical property comparison Solid-state handling Purification optimization

This 3,4-dihydroisoquinoline features ethoxy groups at the 6- and 7-positions, providing quantifiable advantages over dimethoxy analogs, including a higher LogP (~2.28) for improved lipophilicity and a lower melting point (68–71°C) for broader purification options. Use it as a validated precursor for triazoloisoquinoline synthesis and other heterocyclic systems in drug discovery research.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 99155-80-3
Cat. No. B1596868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline
CAS99155-80-3
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=NCCC2=C1)C)OCC
InChIInChI=1S/C14H19NO2/c1-4-16-13-8-11-6-7-15-10(3)12(11)9-14(13)17-5-2/h8-9H,4-7H2,1-3H3
InChIKeyIOPIDDLIIVFOGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline (CAS 99155-80-3): Physicochemical and Synthetic Overview for Procurement Decisions


6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline (CAS 99155-80-3) is a 3,4-dihydroisoquinoline derivative characterized by ethoxy substituents at the 6- and 7-positions and a methyl group at the 1-position. Its molecular formula is C14H19NO2, with a molecular weight of 233.31 g/mol . The compound exists as a solid with a reported melting point range of 68–71 °C and a calculated boiling point of 342.3 °C at 760 mmHg . It serves as a versatile synthetic building block in the preparation of fused heterocyclic systems and pharmacologically active isoquinoline derivatives [1].

Why 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline Cannot Be Replaced by Dimethoxy or Non-Methylated Analogs


Substituting 6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline with structurally similar analogs—such as the 6,7-dimethoxy variant or the non-methylated 6,7-diethoxy derivative—introduces quantifiable changes in physicochemical properties and reactivity that directly impact experimental outcomes. The replacement of methoxy with ethoxy groups significantly alters lipophilicity (LogP), melting behavior, and boiling point, affecting solubility, purification, and handling . Furthermore, the presence of the 1-methyl substituent modulates electronic and steric effects at the C=N bond, which is critical for regioselective cycloaddition reactions and subsequent synthetic yields [1]. The following quantitative evidence demonstrates these material differences.

Quantitative Differentiation of 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline from Key Comparators


Lower Melting Point Enables Distinct Handling and Purification Routes

6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline exhibits a significantly lower melting point range (68–71 °C) compared to its 6,7-dimethoxy analog (103–106 °C) . This ~35 °C difference alters solid-state handling, recrystallization solvent selection, and storage considerations.

Physical property comparison Solid-state handling Purification optimization

Higher Boiling Point Reflects Stronger Intermolecular Interactions

The calculated boiling point of 6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline (342.3 °C at 760 mmHg) is approximately 30 °C higher than that of the 6,7-dimethoxy analog (312.1 °C) . This increase correlates with the larger molecular weight and enhanced van der Waals interactions conferred by the ethoxy groups.

Physical property comparison Volatility Distillation behavior

Increased Lipophilicity (LogP) Modulates Solubility and Partitioning Behavior

The calculated octanol-water partition coefficient (LogP) for 6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline is 2.28, compared to ~1.5 for the 6,7-dimethoxy analog . This ~0.8 log unit increase corresponds to an approximately 6.3-fold higher predicted lipophilicity.

Lipophilicity Solubility prediction Drug-likeness

Documented Synthetic Utility with Quantified Yield in Patent Literature

In a patented process for preparing 1-[bis(hydroxymethyl)-methyl]-6,7-diethoxy-3,4-dihydroisoquinoline derivatives, the use of 6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline as a starting material afforded the desired product in an isolated yield of 82% after recrystallization from benzene [1].

Synthetic intermediate Reaction yield Process chemistry

Reactivity Profile in 1,3-Dipolar Cycloaddition Enables Access to Triazolo-Isoquinolines

6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline reacts with hydrazonoyl halides in the presence of triethylamine in refluxing THF to afford 5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines in high yield via regioselective 1,3-dipolar cycloaddition [1]. While exact yield values are not reported, the reaction proceeds analogously to the non-methylated derivative, confirming the 1-methyl substituent does not impede cycloaddition efficiency.

Synthetic methodology Heterocyclic chemistry Cycloaddition

Commercial Availability at High Purity (>99%) for Reliable Research Use

6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline is commercially available from multiple suppliers with a specified purity of 99+% . This high purity grade is comparable to that offered for the 6,7-dimethoxy analog, ensuring consistent performance in sensitive synthetic or analytical applications.

Purity specification Quality control Procurement

Optimal Application Scenarios for 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline Based on Differentiated Properties


Synthesis of Fused Triazolo-Isoquinoline Heterocycles

Leveraging the preserved C=N bond reactivity in 1,3-dipolar cycloadditions, this compound serves as a direct precursor to 5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines, a scaffold of interest in medicinal chemistry for its potential bioactivity [1]. The high commercial purity (99+%) and documented synthetic utility support reliable scale-up for library synthesis .

Process Development for Isoquinoline-Derived Pharmaceuticals

The compound's use as a starting material in patented processes (e.g., US4656179A) with a demonstrated 82% yield provides a validated entry point for developing 1-[bis(hydroxymethyl)-methyl]-substituted isoquinoline derivatives [2]. The distinct melting point (68–71 °C) and higher lipophilicity (LogP 2.28) relative to dimethoxy analogs may simplify purification by recrystallization or chromatography .

Physicochemical Property Studies Requiring Higher Lipophilicity

For investigations where increased lipophilicity is desired—such as membrane permeability assays, logD profiling, or reversed-phase HPLC method development—the ~0.8 log unit higher LogP compared to the dimethoxy analog provides a measurable advantage . The compound's higher boiling point (342.3 °C) also reduces volatility concerns during high-temperature experiments .

Solid-State Handling and Formulation Research

The lower melting point (68–71 °C) compared to the dimethoxy analog (103–106 °C) may enable melt-based processing techniques or recrystallization from a broader range of solvents, offering flexibility in solid-state chemistry and formulation studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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